molecular formula C19H26F3N3OS B5007477 1-{1-[(methylthio)acetyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine

1-{1-[(methylthio)acetyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B5007477
M. Wt: 401.5 g/mol
InChI Key: CEYWQMNLXJBOQH-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a complex organic molecule that contains several functional groups, including a piperazine ring, a trifluoromethyl group, and a methylthioacetyl group . Piperazine is a common moiety in many pharmaceuticals and bioactive molecules due to its chemical reactivity and the ease with which it can be inserted into a molecule .


Molecular Structure Analysis

The molecular structure of your compound would be determined by the arrangement of its functional groups. The piperazine ring could serve as a scaffold to arrange the other groups in the proper position for interaction with target macromolecules .


Chemical Reactions Analysis

The chemical reactions involving your compound would depend on the specific conditions and reagents used. Piperazine derivatives can undergo a variety of reactions due to the presence of the piperazine ring and other functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of your compound would be determined by its molecular structure. For example, the presence of the trifluoromethyl group could influence the compound’s polarity and reactivity .

Future Directions

Future research could focus on exploring the biological activity of your compound and developing efficient methods for its synthesis. The piperazine moiety is widely used in drugs, suggesting potential pharmaceutical applications for your compound .

Properties

IUPAC Name

2-methylsulfanyl-1-[3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F3N3OS/c1-27-14-18(26)25-7-3-6-17(13-25)24-10-8-23(9-11-24)16-5-2-4-15(12-16)19(20,21)22/h2,4-5,12,17H,3,6-11,13-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYWQMNLXJBOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC(=O)N1CCCC(C1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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